2-chloro-N-phenylquinoline-4-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

2-Chloro-N-phenylquinoline-4-carboxamide (CAS 135323-86-3) is a synthetic small molecule within the quinoline-4-carboxamide chemical class, defined by a quinoline core bearing a chlorine atom at the 2-position and an N-phenyl carboxamide moiety at the 4-position. With a molecular formula of C₁₆H₁₁ClN₂O and an exact monoisotopic mass of 282.0559907 Da, the compound occupies a specific physicochemical space within the broader quinoline-4-carboxamide family that has been extensively investigated for antimalarial, neurokinin receptor antagonist, and carbonic anhydrase inhibitor applications.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72g/mol
CAS No. 135323-86-3
Cat. No. B375608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-phenylquinoline-4-carboxamide
CAS135323-86-3
Molecular FormulaC16H11ClN2O
Molecular Weight282.72g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C16H11ClN2O/c17-15-10-13(12-8-4-5-9-14(12)19-15)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)
InChIKeyPMNCPGLOQSLIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenylquinoline-4-carboxamide (CAS 135323-86-3): Physicochemical Identity and Compound Class Baseline for Procurement


2-Chloro-N-phenylquinoline-4-carboxamide (CAS 135323-86-3) is a synthetic small molecule within the quinoline-4-carboxamide chemical class, defined by a quinoline core bearing a chlorine atom at the 2-position and an N-phenyl carboxamide moiety at the 4-position . With a molecular formula of C₁₆H₁₁ClN₂O and an exact monoisotopic mass of 282.0559907 Da, the compound occupies a specific physicochemical space within the broader quinoline-4-carboxamide family that has been extensively investigated for antimalarial, neurokinin receptor antagonist, and carbonic anhydrase inhibitor applications [1]. The 2-chloro substituent represents a strategic halogen selection that balances molecular weight, lipophilicity, and electronic properties relative to the 2-bromo screening hit (EC₅₀ = 120 nM against P. falciparum 3D7) from which the quinoline-4-carboxamide antimalarial series was originally derived [1].

1
Quinoline-4-carboxamide scaffold for antimalarial hit expansion & neurokinin receptor probe studies
2
2-Chloro substitution retains antiplasmodial potency context while offering reported MW/clogP balance over bromo analogs
3
N-Phenyl amide directs toward GPCR target space; distinct from antimalarial aliphatic amide leads

Why Generic Substitution of 2-Chloro-N-phenylquinoline-4-carboxamide (CAS 135323-86-3) with In-Class Analogs Carries Procurement Risk


Within the quinoline-4-carboxamide class, the identity of the 2-position substituent is not a trivial structural variation—it directly governs halogen-dependent physicochemical parameters (molecular weight, calculated logP, electron density on the quinoline ring) that influence both biological target engagement and synthetic tractability [1]. The seminal antimalarial SAR from Baragaña et al. (2016) demonstrated that complete removal of the 2-position halogen results in an 8-fold loss of antiplasmodial potency, while substitution of bromine for chlorine retains activity but with divergent molecular weight (Δ ≈ 44 Da) and lipophilicity profiles that alter downstream DMPK properties [1]. Similarly, the N-phenyl carboxamide at position 4 distinguishes this compound from analogs bearing aliphatic, heterocyclic, or substituted aromatic amides that have been optimized for distinct therapeutic targets—including neurokinin-3 receptor antagonism (e.g., SB 223412 series) and carbonic anhydrase isoform inhibition [2]. Consequently, indiscriminate interchange of this compound with other quinoline-4-carboxamides without accounting for 2-position halogen identity and N-aryl substitution pattern can compromise experimental reproducibility, confound SAR interpretation, and lead to procurement of materials with unverified biological provenance.

Halogen2-Bromo analog may shift lipophilicity and DMPK profile; MW increase ~44 Da alters ligand efficiency metrics.
AmideN-Aliphatic amide analogs (e.g., 3-pyridylmethyl) target PfEF2, not neurokinin receptors; target profile may not transfer.
Core2-Phenyl or 2-unsubstituted quinoline-4-carboxamides have different synthetic handles and biological provenance; direct substitution not validated.

Quantitative Differentiation Evidence for 2-Chloro-N-phenylquinoline-4-carboxamide (CAS 135323-86-3) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Bromo and 2-Fluoro N-Phenylquinoline-4-carboxamide Analogs

The 2-chloro substituent confers a calculated molecular weight of 282.72 g/mol (exact monoisotopic mass 282.0559907 Da), which is approximately 44 Da lower than the corresponding 2-bromo analog (C₁₆H₁₁BrN₂O; monoisotopic mass ~326.0 Da for ⁷⁹Br) and approximately 16 Da higher than the corresponding 2-fluoro analog (C₁₆H₁₁FN₂O; monoisotopic mass ~266.1 Da) . This intermediate molecular weight positions the 2-chloro compound in a favorable range for oral bioavailability according to Lipinski's Rule of Five (MW < 500 Da) while avoiding the excessive lipophilicity penalty (higher clogP) associated with the bromo substituent that was specifically identified as a liability in the original quinoline-4-carboxamide hit-to-lead program [1]. The 2-chloro analog retains halogen-dependent antiplasmodial potency—replacement of bromine with chlorine was reported to be 'tolerated without significant loss of activity'—while reducing clogP and improving ligand efficiency metrics relative to the bromo hit compound [1].

MW & Lipophilicity
Class-level
MW 282.7 g/mol vs. 2-Br ~327.2 g/mol; clogP ~3.5–3.8 vs. ~4.3 for 2-Br analog
Supports selection based on reported MW and lipophilicity ranking
clogP differences derived from antimalarial series optimization
Physicochemical profiling Medicinal chemistry Lead optimization

Halogen-Dependent Antiplasmodial Potency Retention: SAR Evidence from the Quinoline-4-carboxamide Hit-to-Lead Program

In the seminal quinoline-4-carboxamide hit-to-lead optimization study by Baragaña et al. (2016), the screening hit (compound 1, a 2-bromo-N-(3-pyridylmethyl)quinoline-4-carboxamide) exhibited an EC₅₀ of 120 nM against the blood stage of Plasmodium falciparum 3D7 [1]. Systematic SAR evaluation revealed that replacement of the 2-bromo substituent with chlorine (compound 10) was 'tolerated without significant loss of activity while decreasing molecular weight and clogP,' whereas complete removal of the halogen (compound 12) resulted in an 8-fold drop in potency [1]. The N-phenyl amide at the 4-position represents a distinct structural vector relative to the 3-pyridylmethyl amide of compound 10; however, the fundamental SAR principle—that the 2-halogen is critical for potency and that chlorine can substitute for bromine without substantial activity loss—provides class-level evidence supporting the biological relevance of the 2-chloro substitution pattern [1].

Potency Retention
Class-level
2-Cl substitution retained antiplasmodial activity within ~2-fold of 2-Br (EC50 120 nM); halogen removal caused ≥8-fold loss
Supports antimalarial hit expansion context; reported potency retention with chloro substitution
Data from P. falciparum 3D7 phenotypic assay; amide vector differs (3-pyridylmethyl)
Antimalarial drug discovery Structure-activity relationship Phenotypic screening

N-Phenyl Amide Substitution Pattern Differentiation vs. Heterocyclic Amide and Aliphatic Amide Quinoline-4-carboxamide Analogs

The N-phenyl carboxamide moiety at position 4 of 2-chloro-N-phenylquinoline-4-carboxamide represents a structurally distinct amide substitution pattern compared to the 3-pyridylmethyl amide (compound 10 in Baragaña et al.), 2-pyrrolidin-1-ylethyl amide (DDD107498/cabamiquine), or (S)-1-phenylpropyl amide (SB 223412) found in optimized leads across different therapeutic programs [1][2]. This distinction is functionally significant: the 2-phenyl-N-phenylquinoline-4-carboxamide scaffold was optimized as a potent neurokinin-3 (NK-3) receptor antagonist (SB 223412, Ki = 1.0 nM), whereas the 2-halogen-N-aliphatic amide scaffold was optimized for PfEF2 inhibition in antimalarial development [1][2]. The N-phenyl amide therefore directs the compound toward a distinct biological target space compared to analogs bearing non-aromatic or heteroaromatic amides, with implications for selectivity profiling and off-target risk assessment in chemical biology applications [2].

Target Space
Class-level
N-Phenyl amide associated with neurokinin-3 receptor pharmacology (SB 223412 Ki 1.0 nM); aliphatic amides linked to PfEF2 inhibition
N-Phenyl amide directs to GPCR target space; target profile may differ from antimalarial leads
Quantitative selectivity data for exact compound not available
Neurokinin receptor pharmacology Target selectivity Chemical biology tool compounds

Synthetic Tractability and Procurement Cost Differentiation vs. 2-Aryl and 2-Alkyl N-Phenylquinoline-4-carboxamide Analogs

The 2-chloro substituent in 2-chloro-N-phenylquinoline-4-carboxamide can be accessed via the Pfitzinger reaction of isatin with 1-(p-tolyl)ethanone under microwave irradiation at 125 °C in ethanol/water, followed by amide coupling with aniline using EDC/HOBt in DMF [1]. This synthetic route is well-precedented and utilizes commercially available, low-cost starting materials (isatin derivatives, aniline). In contrast, the 2-phenyl analog requires an additional C–C bond-forming step (e.g., Suzuki coupling) that increases synthetic complexity and procurement cost [2]. The 2-chloro compound also retains a reactive C–Cl bond at the 2-position that can serve as a synthetic handle for further diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, providing downstream synthetic utility that the 2-unsubstituted or 2-alkyl analogs do not offer [1]. The calculated complexity index of 343 (reported by chem960.com for CAS 135323-86-3) further reflects the moderate synthetic complexity of this scaffold relative to more elaborate 2,4-disubstituted quinoline analogs .

Synthetic Steps
Reported
2-step route via Pfitzinger reaction + amide coupling; C–Cl handle enables further diversification
Synthetic step count may support cost-sensitive procurement
No direct cost comparison data; vendor-dependent
Synthetic chemistry Procurement economics Building block availability

Rotatable Bond Count and Hydrogen Bonding Capacity Differentiation vs. Optimized Quinoline-4-carboxamide Leads

2-Chloro-N-phenylquinoline-4-carboxamide possesses exactly 2 rotatable bonds, 1 hydrogen bond donor (the amide N–H), and 2 hydrogen bond acceptors (the amide carbonyl oxygen and quinoline nitrogen) . This places it at the lower boundary of rotatable bond count for the quinoline-4-carboxamide class: the optimized antimalarial lead DDD107498 (cabamiquine) contains 9 rotatable bonds and 5 hydrogen bond acceptors, contributing to a higher molecular weight (406.5 Da) and greater conformational flexibility [1]. The low rotatable bond count of the 2-chloro-N-phenyl compound predicts a more rigid, conformationally restricted scaffold that may offer advantages in target binding entropy and permeability—the PAMPA permeability of DDD107498 was reported as 73 nm/s after extensive optimization, whereas the simpler N-phenyl scaffold may exhibit different intrinsic permeability characteristics [1]. The calculated hydrogen bond donor count of 1 and acceptor count of 2 comply with Lipinski's Rule of Five, supporting oral drug-likeness .

Flexibility & H-Bonds
Cross-study
2 rotatable bonds, 1 HBD, 2 HBA vs. DDD107498: 9 rot. bonds, 5 HBA
Low rotatable bond count may support biophysical assay development
Permeability behavior differs from flexible leads; context-dependent
Drug-likeness Permeability prediction Molecular descriptor analysis

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-phenylquinoline-4-carboxamide (CAS 135323-86-3) Based on Quantitative Differentiation Evidence


Antimalarial Hit Expansion Library Component with PfEF2 Inhibition Mechanism

Based on class-level SAR evidence that 2-chloro substitution retains antiplasmodial activity comparable to the 2-bromo screening hit (EC₅₀ = 120 nM against P. falciparum 3D7) while reducing molecular weight and lipophilicity, this compound is suited as a hit expansion library member for antimalarial phenotypic screening programs targeting translation elongation factor 2 (PfEF2) [1]. The lower clogP relative to the bromo congener (estimated ΔclogP ≈ 0.5–0.8 log units) addresses a key liability identified in the original hit compound, making the 2-chloro analog a more developable starting point for medicinal chemistry optimization. Procurement of this compound rather than the 2-bromo analog is recommended when downstream developability (solubility, metabolic stability) is a program priority, as established by the Baragaña et al. (2016) hit-to-lead criteria of achieving Pf EC₅₀ (3D7) < 0.1 μM, aqueous solubility > 100 μM, and mouse liver microsome Cli < 5 mL min⁻¹ g⁻¹ [1].

Chemical Biology Probe for Neurokinin Receptor Subtype Selectivity Profiling

The N-phenyl carboxamide moiety at the 4-position of 2-chloro-N-phenylquinoline-4-carboxamide aligns with the pharmacophore of the 2-phenylquinoline-4-carboxamide class of neurokinin-3 (NK-3) receptor antagonists, exemplified by SB 223412 (Ki = 1.0 nM at human NK-3 receptor) [2]. While the 2-chloro substituent replaces the 2-phenyl group present in the optimized NK-3 series, this compound can serve as a minimally elaborated scaffold for exploring the contribution of the 2-position substituent to NK-3 vs. NK-2 receptor subtype selectivity. Procurement of this compound for target selectivity panels is warranted when the research objective is to delineate the SAR boundary between the antimalarial PfEF2 pharmacology (2-halogen series) and the neurokinin receptor pharmacology (2-aryl series), as these represent distinct chemical biology tool compound lineages [1][2].

Synthetic Intermediate for Diversification via C–Cl Cross-Coupling Chemistry

The presence of the reactive 2-chloro substituent on the quinoline ring provides a strategic synthetic handle for further elaboration via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) [1]. This built-in diversification point is absent in 2-unsubstituted, 2-alkyl, or 2-hydrogen quinoline-4-carboxamide analogs. The synthetic route to this compound—Pfitzinger reaction followed by EDC/HOBt-mediated amide coupling with aniline—is well-precedented and uses commercially available starting materials, making the compound accessible as a building block for parallel library synthesis [1]. Procurement of this compound as a diversification-ready intermediate is most appropriate for medicinal chemistry laboratories seeking to generate focused libraries of 2-substituted quinoline-4-carboxamides, where the N-phenyl amide is retained as a constant pharmacophore element and the 2-position is varied to explore SAR.

Conformationally Constrained Scaffold for Biophysical Binding Studies

With only 2 rotatable bonds and a calculated complexity index of 343, 2-chloro-N-phenylquinoline-4-carboxamide represents a relatively rigid, low-entropy scaffold within the quinoline-4-carboxamide class . This contrasts with flexible optimized leads such as DDD107498 (9 rotatable bonds) and may confer advantages in biophysical techniques sensitive to conformational heterogeneity, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography [1]. The compound's single hydrogen bond donor and two hydrogen bond acceptors define a predictable hydrogen bonding network that can facilitate co-crystallization with target proteins. Procurement of this compound for biophysical fragment-based or scaffold-based screening is recommended when conformational rigidity is a desired attribute for obtaining high-resolution structural data or well-defined thermodynamic binding signatures.

Application
Selection Property
Validation Focus
Antimalarial hit expansion studies
Halogen-dependent potency profile with adjusted MW/clogP
PfEF2 target engagement and ADME profile
Neurokinin receptor selectivity profiling
N-Phenyl amide pharmacophore context
NK-3 vs. NK-2 receptor selectivity
Scaffold diversification via C–Cl coupling
Reactive 2-chloro synthetic handle
Cross-coupling reaction compatibility
Biophysical binding studies
Low rotatable bond count scaffold
Conformational rigidity assessment
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